molecular formula C18H14N4O5S B12494250 N-[4-({[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide

N-[4-({[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide

Cat. No.: B12494250
M. Wt: 398.4 g/mol
InChI Key: UNDSJJNTSKLZPK-UHFFFAOYSA-N
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Description

N-[4-(2-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a nitrophenyl group, an oxadiazole ring, and a sulfanyl-acetyl linkage, making it a subject of interest in organic chemistry and material science.

Properties

Molecular Formula

C18H14N4O5S

Molecular Weight

398.4 g/mol

IUPAC Name

N-[4-[2-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide

InChI

InChI=1S/C18H14N4O5S/c1-11(23)19-14-7-5-12(6-8-14)16(24)10-28-18-21-20-17(27-18)13-3-2-4-15(9-13)22(25)26/h2-9H,10H2,1H3,(H,19,23)

InChI Key

UNDSJJNTSKLZPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

    Introduction of the Nitrophenyl Group: This step involves nitration of the phenyl ring, which can be done using a mixture of concentrated nitric and sulfuric acids.

    Sulfanyl-Acetyl Linkage Formation: This involves the reaction of the oxadiazole derivative with a thiol compound under suitable conditions.

    Final Coupling: The final step involves coupling the intermediate with acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(2-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(2-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The sulfanyl-acetyl linkage may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Similar structure but lacks the oxadiazole ring and sulfanyl-acetyl linkage.

    N-(2-nitrophenyl)acetamide: Similar but with the nitro group in a different position.

    N-(4-nitrophenyl)acetohydrazonoyl bromide: Contains a hydrazonoyl group instead of the oxadiazole ring.

Uniqueness

N-[4-(2-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide is unique due to the presence of the oxadiazole ring and the sulfanyl-acetyl linkage, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

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